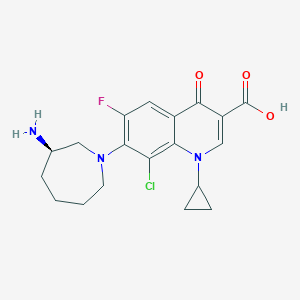
Besifloxacin
説明
Besifloxacin is a fourth-generation fluoroquinolone antibiotic developed exclusively for topical ophthalmic use . It is used to treat bacterial conjunctivitis . The marketed compound is this compound hydrochloride .
Synthesis Analysis
The synthesis of this compound was initiated by a Japanese company, and in 2009 it was approved by the Food and Drug Administration (FDA) for the treatment of bacterial conjunctivitis in the United States .
Molecular Structure Analysis
The this compound molecule has a chemical structure similar to gatifloxacin and moxifloxacin but differs in that it has a chlorine atom at the C-8 position and an amino-azepinyl group at the C-7 position . The chemical formula of this compound is C19H21ClFN3O3 .
Chemical Reactions Analysis
This compound is a bactericidal fluoroquinolone-type antibiotic that inhibits bacterial enzymes, DNA gyrase and topoisomerase IV . By inhibiting these enzymes, DNA replication, transcription, and repair are impaired .
Physical And Chemical Properties Analysis
This compound is a fluoroquinolone antibiotic with a molar mass of 393.84 g·mol−1 . It has low solubility in water, which limits its efficacy .
科学的研究の応用
Broad-Spectrum Antibacterial Activity
Besifloxacin, a novel fluoroquinolone, demonstrates potent, broad-spectrum in vitro activity against a variety of aerobic and anaerobic bacteria. It is particularly effective against gram-positive pathogens and anaerobes and maintains activity against gram-negative pathogens. This effectiveness extends to strains resistant to other fluoroquinolones and classes of antibacterial agents, making this compound a significant agent in treating ocular infections (Haas et al., 2009).
Anti-Inflammatory Properties
Studies indicate that this compound also possesses anti-inflammatory properties. It inhibits pro-inflammatory cytokines in human THP-1 monocytes and in primary human corneal epithelial cells. These anti-inflammatory effects are beneficial in treating ocular infections with an inflammatory component, suggesting a dual therapeutic action of this compound (Zhang & Ward, 2007; Zhang, Cavet & Ward, 2008).
Pharmacokinetic Studies
Pharmacokinetic studies have focused on the analysis of this compound in various formulations. For instance, the development of a miniaturized turbidimetric microbiological method for analyzing this compound in ophthalmic suspension and a high-performance liquid chromatography (HPLC) method for its quantification in rabbit plasma and ocular tissues have been reported. These studies are crucial for ensuring the quality and efficacy of this compound in pharmaceutical preparations (Tótoli & Salgado, 2020; Gu et al., 2016).
Mechanism of Action and Resistance
This compound's mechanism involves inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV. It maintains high potency against strains with mutations in genes encoding these enzymes, indicating a lower potential for developing bacterial resistance. This is particularly important given the growing concern over antibiotic resistance (Cambau et al., 2009).
Clinical Efficacy
Clinical trials have established this compound's efficacy in treating bacterial conjunctivitis. It is significantly more effective than vehicles in terms of clinical resolution and microbial eradication rates. Its tolerability profile is similar to other fluoroquinolones like moxifloxacin, making it a viable treatment option for bacterial conjunctivitis (Silverstein et al., 2011).
Bactericidal Activity
This compound displays rapid bactericidal activity against major human pathogens, including staphylococci, Streptococcus pneumoniae, and Haemophilus influenzae. Its activity is notable even against strains resistant to other fluoroquinolones and various antibacterials, underscoring its potential as a broad-spectrum antibiotic (Haas et al., 2010).
作用機序
Target of Action
Besifloxacin primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for the synthesis and replication of bacterial DNA .
Mode of Action
This compound is a bactericidal fluoroquinolone-type antibiotic. It inhibits the action of DNA gyrase and topoisomerase IV . By inhibiting DNA gyrase, DNA replication, transcription, and repair are impaired . By inhibiting topoisomerase IV, decatenation during cell division is impaired . Inhibiting these two targets also slows down the development of resistance .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV by this compound disrupts the bacterial DNA synthesis and replication process . This disruption leads to the death of the bacteria, making this compound an effective bactericidal agent .
Pharmacokinetics
This compound achieves high, sustained concentrations in the tear fluid and conjunctiva following topical administration, with negligible systemic exposure . This compound tear concentrations were higher than MIC90 (minimum inhibitory concentration) values for common bacterial pathogens and sustained for 24 hours or longer . The mean residence time in the conjunctiva was 4.7 hours .
Result of Action
The result of this compound’s action is the effective treatment of bacterial conjunctivitis . Large randomized, controlled clinical trials have established the efficacy and safety of this compound administered three times daily for 5 days for treatment of acute bacterial conjunctivitis in both adults and children, with high rates of clinical resolution (up to more than 70% by day 5) and bacterial eradication (more than 90% by day 5), and a low incidence of adverse events .
Action Environment
The action environment of this compound is primarily the ocular surface, where it is used in the treatment of bacterial conjunctivitis . The effectiveness of this compound can be influenced by factors such as the severity of the infection, the specific strain of bacteria, and patient compliance with the dosing regimen .
将来の方向性
Besifloxacin is an appropriate option for the treatment of bacterial conjunctivitis, and its use in the treatment of bacterial keratitis and lid disorders, as well as for surgical prophylaxis, appears promising and warrants further evaluation . There is ongoing research into developing a nanotechnology-based drug delivery preparation to overcome the hurdle of its low solubility in water .
特性
IUPAC Name |
7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23/h7,9-11H,1-6,8,22H2,(H,26,27)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFGVLORLPOAEC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161706 | |
| Record name | Besifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Not soluble in water | |
| Record name | Besifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06771 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Besifloxacin is a bactericidal fluroquinolone-type antibiotic that inhibits bacterial enzymes, DNA gyrase and topoisomerase IV. By inhibiting DNA gyrase, DNA replication, transcription, and repair is impaired. By inhibiting topoisomerase IV, decatenation during cell devision is impaired. Inhibiting these two targets also slows down development of resistance. | |
| Record name | Besifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06771 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
141388-76-3 | |
| Record name | Besifloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141388-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Besifloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141388763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Besifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06771 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Besifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BESIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE2NBZ7NX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of besifloxacin?
A1: this compound, like other fluoroquinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, ] These enzymes are essential for bacterial DNA replication, transcription, and repair. [, ]
Q2: How does this compound interact with its target enzymes?
A2: this compound binds to the enzyme-DNA complex, stabilizing the cleavable complex and preventing the resealing of the DNA strand. [] This leads to the accumulation of double-stranded DNA breaks and ultimately cell death. []
Q3: Does this compound exhibit balanced activity against both DNA gyrase and topoisomerase IV?
A3: Yes, studies have shown that this compound displays potent, relatively balanced activity against both DNA gyrase and topoisomerase IV in Staphylococcus aureus and Streptococcus pneumoniae. [] This balanced activity is thought to contribute to its enhanced potency and potentially slower development of resistance. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H25ClFN3O4, and its molecular weight is 433.89 g/mol. You can find structural information in the papers cited.
Q5: Does this compound have chiral centers, and if so, which enantiomer is clinically relevant?
A5: Yes, this compound is a chiral molecule. The R-enantiomer of this compound hydrochloride exhibits higher antibacterial activity and is the clinically used form. [, ]
Q6: What is known about the stability of this compound under various conditions?
A6: this compound nanocrystals, stabilized with Povacoat®, were found to be stable for 90 days under accelerated stability studies. [] The average hydrodynamic diameter, polydispersity index, and drug content did not significantly change during this period. [] Further investigation into the stability of other formulations and under various storage conditions is warranted.
Q7: Have any formulation strategies been explored to improve the delivery and efficacy of this compound?
A7: Yes, several approaches have been investigated, including:
- Nanocrystals: this compound nanocrystals were developed using wet milling techniques to enhance solubility and potentially improve bioavailability. []
- Hyaluronic acid-based films: Biodegradable films composed of cross-linked, thiolated carboxymethylated hyaluronic acid have shown promise for the sustained delivery of this compound to the eye. []
- Non-erodible ocular inserts: Formulations using pullulan and polyvinyl pyrrolidone as a drug reservoir, PEG 400 as a plasticizer, and Eudragit RS-100 as a rate-controlling membrane were investigated for sustained drug release. []
Q8: What is the ocular penetration of this compound after topical administration?
A9: this compound demonstrates good ocular penetration in rabbits and monkeys. [, ] Following topical administration, it is rapidly absorbed and achieves sustained concentrations in anterior ocular tissues, including the conjunctiva, cornea, and aqueous humor. [, ]
Q9: How does the ocular pharmacokinetic profile of this compound compare to other fluoroquinolones?
A10: In rabbit studies, this compound demonstrated higher and more sustained concentrations in tear fluid compared to moxifloxacin and gatifloxacin after a single administration. [] This resulted in a significantly higher area under the curve (AUC) to minimum inhibitory concentration (MIC) ratio for this compound. []
Q10: Does this compound exhibit significant systemic exposure after topical ocular administration?
A11: No, topical this compound results in minimal systemic exposure. [, ] Following repeated topical ocular administration in humans, maximum plasma concentrations were generally below 0.5 ng/mL. []
Q11: What is the spectrum of activity of this compound against common ocular pathogens?
A12: this compound exhibits broad-spectrum activity against a wide range of ocular pathogens, including Gram-positive and Gram-negative bacteria. [, , , ] It shows potent activity against key pathogens associated with bacterial conjunctivitis, such as Staphylococcus aureus, Streptococcus pneumoniae, Staphylococcus epidermidis, Haemophilus influenzae, Moraxella catarrhalis, and Corynebacterium spp. [, , ]
Q12: Does this compound retain activity against fluoroquinolone-resistant bacterial strains?
A13: Yes, this compound has demonstrated potent activity against several fluoroquinolone-resistant strains, including methicillin-resistant S. aureus (MRSA) and methicillin-resistant S. epidermidis (MRSE). [, , , ] It was found to be four-fold to ≥ 128-fold more potent than other fluoroquinolones against ciprofloxacin-resistant MRSA and MRSE. []
Q13: What is the efficacy of this compound in animal models of bacterial keratitis?
A14: this compound has shown efficacy in rabbit models of bacterial keratitis caused by MRSA and Pseudomonas aeruginosa. [, , ] In these models, topical this compound significantly reduced bacterial load in the cornea and demonstrated clinical improvement compared to control groups. [, , ]
Q14: What are the known mechanisms of resistance to this compound?
A15: The primary mechanisms of resistance to this compound, similar to other fluoroquinolones, involve mutations in the genes encoding DNA gyrase and topoisomerase IV. [, ] These mutations typically occur in the quinolone resistance-determining regions (QRDRs) of these enzymes. []
Q15: Do mutations associated with resistance to earlier fluoroquinolones affect this compound activity?
A16: While mutations in DNA gyrase and topoisomerase IV can lead to increased MICs of this compound, the impact of these mutations is less pronounced compared to earlier fluoroquinolones like ciprofloxacin and levofloxacin. [] This suggests that this compound may retain activity against some fluoroquinolone-resistant strains. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



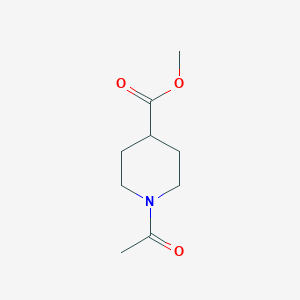




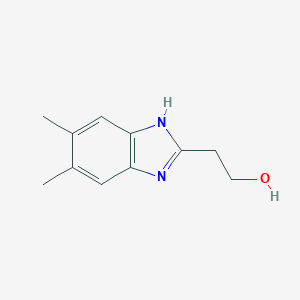


![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)
![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)

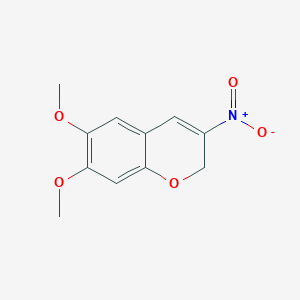
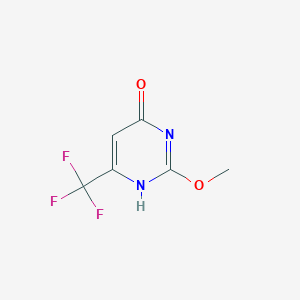
![4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B178854.png)